5-Bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide
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Overview
Description
5-Bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method involves the reaction of 5-bromothiophene-2-sulfonamide with 2,2-difluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or lithium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
5-Bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of the sulfonamide group allows it to mimic natural substrates and inhibit enzyme activity. The bromine and difluoroethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bithiophene: A bromothiophene derivative used in organic electronics.
5-Bromo-N-alkylthiophene-2-sulfonamides: Compounds with similar structures but different alkyl groups, used in antimicrobial research.
2,2’-Bithiophene: A simpler thiophene derivative used in the synthesis of more complex thiophene-based compounds.
Uniqueness
5-Bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide is unique due to the presence of both bromine and difluoroethyl groups, which can enhance its reactivity and binding properties.
Properties
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2NO2S2/c7-4-1-2-6(13-4)14(11,12)10-3-5(8)9/h1-2,5,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBBXWKCLHKLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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